2-Phenyl-2H-pyran-4(3H)-one
Overview
Description
2-Phenyl-2H-pyran-4(3H)-one is an organic compound belonging to the class of pyranones Pyranones are heterocyclic compounds containing a six-membered ring with one oxygen atom and a ketone group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenyl-2H-pyran-4(3H)-one typically involves the cyclization of appropriate precursors. One common method is the reaction of phenylacetic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired pyranone structure.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions: 2-Phenyl-2H-pyran-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in the formation of 2-phenyl-2H-pyran-4-ol.
Substitution: Electrophilic substitution reactions can occur at the phenyl ring, introducing different substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or nitrating agents can be used for electrophilic substitution.
Major Products:
Oxidation: Carboxylic acids or other oxidized derivatives.
Reduction: 2-Phenyl-2H-pyran-4-ol.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
2-Phenyl-2H-pyran-4(3H)-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-Phenyl-2H-pyran-4(3H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but the compound’s structure allows it to participate in various biochemical interactions.
Comparison with Similar Compounds
- 2-Phenyltetrahydro-2H-pyran-4-ol
- 4,6-Dimethyl-2-phenyl-2H-pyran
Comparison: 2-Phenyl-2H-pyran-4(3H)-one is unique due to its specific structural features, such as the presence of a ketone group and a phenyl ring. These features contribute to its distinct chemical reactivity and potential applications. In comparison, similar compounds like 2-Phenyltetrahydro-2H-pyran-4-ol and 4,6-Dimethyl-2-phenyl-2H-pyran may have different reactivity and applications due to variations in their structures.
Properties
IUPAC Name |
2-phenyl-2,3-dihydropyran-4-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O2/c12-10-6-7-13-11(8-10)9-4-2-1-3-5-9/h1-7,11H,8H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMGYTHOMODNQTR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC=CC1=O)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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